Naphtho[1,2-h]cinnoline
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Overview
Description
Naphtho[1,2-h]cinnoline is a polycyclic aromatic compound that belongs to the class of fused N-heterocyclic compounds It is characterized by a naphthalene ring fused to a cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1,2-h]cinnoline typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines. One common method includes the reaction of 2-naphthylamine with ortho-substituted benzaldehydes under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-h]cinnoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its pharmacological properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of naphtho[1,2-h]cinnoline involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Cinnoline: A simpler analog with a similar core structure but lacking the fused naphthalene ring.
Quinoxaline: Another fused N-heterocyclic compound with a different arrangement of nitrogen atoms.
Quinazoline: Similar in structure but with a different fusion pattern and nitrogen placement.
Uniqueness
Naphtho[1,2-h]cinnoline is unique due to its fused naphthalene and cinnoline rings, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C16H10N2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
naphtho[1,2-h]cinnoline |
InChI |
InChI=1S/C16H10N2/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-18-16(12)15/h1-10H |
InChI Key |
BFGAQXSDIXLRIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3N=NC=C4 |
Origin of Product |
United States |
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